1,1-Dimethoxy-3-methylcyclohexane

Acetal Hydrolysis Kinetics Protecting Group Stability Structure-Activity Relationship

1,1-Dimethoxy-3-methylcyclohexane (CAS 18349-16-1) is the dimethyl acetal of 3-methylcyclohexanone, classified as a cyclic ketal. It serves as a protected carbonyl synthon in organic synthesis and as an intermediate in fragrance chemistry.

Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
CAS No. 18349-16-1
Cat. No. B104015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dimethoxy-3-methylcyclohexane
CAS18349-16-1
Molecular FormulaC9H18O2
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCC1CCCC(C1)(OC)OC
InChIInChI=1S/C9H18O2/c1-8-5-4-6-9(7-8,10-2)11-3/h8H,4-7H2,1-3H3
InChIKeyITBKAZNVWBGZPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dimethoxy-3-methylcyclohexane (CAS 18349-16-1): Sourcing Guide for Research and Industrial Applications


1,1-Dimethoxy-3-methylcyclohexane (CAS 18349-16-1) is the dimethyl acetal of 3-methylcyclohexanone, classified as a cyclic ketal [1]. It serves as a protected carbonyl synthon in organic synthesis and as an intermediate in fragrance chemistry. Its stability and reactivity profile differentiates it from unsubstituted and other methyl-substituted cyclohexanone acetals.

Protected carbonyl synthon for ketone protection
3-Methyl substitution confers reported hydrolytic stability profile
Intermediate in fragrance chemistry and novel derivative synthesis

Why Substituting 1,1-Dimethoxy-3-methylcyclohexane with a Generic Cyclohexanone Acetal Can Compromise Your Process


Substituting 1,1-dimethoxy-3-methylcyclohexane with a generic cyclohexanone dimethyl acetal or a positional isomer fails due to significant differences in thermodynamic and kinetic stability. As demonstrated by Huggins and Kubler, the 3-methyl substituent imparts a unique hydrolytic profile that cannot be predicted from other isomers [1]. Using an analog without verifying this data can lead to premature deprotection, altered reaction kinetics, or inconsistent olfactory profiles in fragrance applications. The quantitative evidence below confirms these differences are substantial.

Generic cyclohexanone acetal exhibits substantially different hydrolytic stability; reported rate constant differs from 3-methyl isomer.

Positional isomers (2-methyl, 4-methyl) show distinct thermodynamic equilibrium and physical properties, limiting direct interchange without validation.

Unverified analog substitution may lead to premature deprotection or altered reaction kinetics and olfactory outcomes in downstream steps.

Head-to-Head Quantitative Evidence for 1,1-Dimethoxy-3-methylcyclohexane Selection


Superior Hydrolytic Stability: 3-Methyl vs. Unsubstituted and 2-Methyl Analogs

In a controlled acid-catalyzed hydrolysis study, 1,1-dimethoxy-3-methylcyclohexane exhibited a second-order hydrolysis rate constant (k₂) of 0.54 L mol⁻¹ s⁻¹ at 25°C, which is over 11 times slower than that of the unsubstituted 1,1-dimethoxycyclohexane (k₂ = 6.28 L mol⁻¹ s⁻¹). This demonstrates a significantly enhanced kinetic stability against acidic deprotection [1].

Hydrolytic Stability
Head-to-head
3-Methyl k₂ 0.54 L mol⁻¹ s⁻¹
Unsubstituted k₂ 6.28
2-Methyl k₂ 0.80
Reported 11.6-fold slower than unsubstituted; 1.48-fold slower than 2-methyl.
Supports stability differentiation for acid-resistant protection.
Conditions: 95% MeOH-5% water, 25°C, acidic buffer.
Acetal Hydrolysis Kinetics Protecting Group Stability Structure-Activity Relationship

Favorable Thermodynamic Equilibrium: 3-Methyl Acetal Formation vs. Unsubstituted Analog

The equilibrium constant (Kx) for dimethyl acetal formation is 30.5-fold higher for 3-methylcyclohexanone (Kx = 6.1) compared to cyclohexanone (Kx = 0.20) under identical conditions. This indicates that the 3-methyl acetal is thermodynamically far more favored, leading to higher yields during acetal formation and a greater resistance to hydrolysis at equilibrium [1].

Acetal Formation Equilibrium
Head-to-head
3-Methyl Kx 6.1
Unsubstituted Kx 0.20
2-Methyl Kx 3.4
Reported 30.5-fold higher equilibrium constant than unsubstituted.
Supports thermodynamic advantage for high-yield acetal formation.
Equilibrium in MeOH-water at 25°C.
Acetal Equilibria Protecting Group Efficiency Thermodynamic Stability

Distinct Physical Properties: Boiling Point and Refractive Index vs. Positional Isomers

Under reduced pressure (25 mmHg), the boiling point of 1,1-dimethoxy-3-methylcyclohexane is 75°C, identical to the 4-methyl isomer but lower than the 2-methyl isomer (78°C). Its refractive index (n²⁰D = 1.4383) closely matches the 4-methyl isomer (1.4385) but is substantially lower than the 2-methyl isomer (1.4472) [1]. These differences allow for isomer-specific quality control during procurement.

Physical Properties
Head-to-head
bp (25 mmHg) 75°C
n²⁰D 1.4383
Supports isomer identity verification and QC.
2-Methyl isomer: bp 78°C, n²⁰D 1.4472; 4-methyl: bp 75°C, 1.4385.
Physical-Chemical Characterization Isomer Differentiation Purification Parameters

Inferred Application Differentiation: Role as a Precursor to Woody/Fruity Fragrance Compounds

While direct olfactory data for the target compound is scarce, a 2022 study by Saget et al. demonstrated that cyclization of unsaturated ketals (structurally related to 1,1-dimethoxy-3-methylcyclohexane) yields a series of 22 novel highly-substituted cyclohexane derivatives, most presenting fruity and/or woody notes [1]. The target compound's unique substitution pattern on the cyclohexane ring is a critical starting point for accessing these olfactorily interesting molecules.

Fragrance Application
Context-dependent
Precursor to novel fruity/woody cyclohexane derivatives via catalytic cyclization.
May support fragrance chemistry exploration; direct olfactory data not reported.
Reported transformation yields diverse derivatives; requires synthetic validation.
Fragrance Chemistry Synthetic Intermediate Olfactory Evaluation

When to Choose 1,1-Dimethoxy-3-methylcyclohexane: Application Scenarios


Multi-Step Synthesis Requiring Acid-Resistant Ketone Protection

In synthetic sequences involving acidic steps, the 3-methyl derivative's 11.6-fold greater hydrolytic stability over the unsubstituted analog minimizes premature deprotection, reducing yield loss [1]. This makes it the preferred choice when a robust protecting group is needed for 3-methylcyclohexanone.

High-Yield Acetal Formation with Equilibrium-Driven Conversion

The thermodynamic equilibrium constant (Kx) is 30.5 times higher than that of cyclohexanone [1], ensuring near-quantitative conversion to the acetal. This is critical in industrial syntheses where maximizing yield and minimizing recycling costs are paramount.

Isomer-Specific Research and Quality Control

The distinct boiling point (75°C/25 mmHg) and refractive index (1.4383) differentiate it from the 2-methyl isomer, allowing for unambiguous identity confirmation and purity assessment during procurement and use [1].

Synthesis of Novel Woody/Fruity Fragrance Candidates

As a precursor, this compound can be catalytically transformed into novel highly-substituted cyclohexane derivatives with desirable fruity and woody olfactory notes, as demonstrated in recent fragrance research [2].

Application
Selection Property
Validation Focus
Acid-resistant ketone protection
Hydrolytic stability profile
Verify deprotection kinetics under reaction conditions
High-yield acetal formation
Thermodynamic equilibrium advantage
Confirm conversion efficiency at process scale
Isomer-specific quality control
Distinct boiling point and refractive index
Verify isomer identity against reference data
Fragrance candidate synthesis
3-Methyl substitution pattern for novel derivatives
Validate synthetic transformation and olfactory profile
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